molecular formula C9H8N2O B8697372 5-Allyl-2,1,3-benzoxadiazole

5-Allyl-2,1,3-benzoxadiazole

Cat. No. B8697372
M. Wt: 160.17 g/mol
InChI Key: LZCNFBITEYOXLV-UHFFFAOYSA-N
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Patent
US08999990B2

Procedure details

To a solution of 5-Allyl-2,1,3-benzoxadiazole (4.1 g, 26 mmol) in a solution of MeOH (30 mL), THF (50 mL), and water (20 mL) was added Osium Tetraoxide (6.0 mL 4% aq. solution, 0.77 mmol) and NMO (4.5 g, 38 mmol). The mixture was allowed to stir at 25° C. for 16 hours. TLC showed complete reaction. The reaction was diluted with water (200 mL) and extracted with EtOAc (200 mL×2). The extractions were combined, washed with brine, dried over sodium sulfate, and concentrated. The resulting product was redissolved in water and methanol (50 mL each), and cooled to 0° C. To that solution was added an aqueous solution of sodium periodate (7.2 g, 33 mmol). TLC showed complete reaction within 15 minutes. The reaction was diluted with water (100 mL) and extracted with EtOAc (100 mL×2). The extractions were combined, washed with brine, dried over sodium sulfate, and concentrated to obtain the product which was used in the next step without further purification.
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
[Compound]
Name
aq. solution
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:12]=[CH:11][C:7]2=[N:8][O:9][N:10]=[C:6]2[CH:5]=1)[CH:2]=C.CO.C[N+]1([O-])CC[O:19]CC1.I([O-])(=O)(=O)=O.[Na+]>O.C1COCC1>[N:8]1[O:9][N:10]=[C:6]2[CH:5]=[C:4]([CH2:1][CH:2]=[O:19])[CH:12]=[CH:11][C:7]=12 |f:3.4|

Inputs

Step One
Name
Quantity
4.1 g
Type
reactant
Smiles
C(C=C)C1=CC=2C(=NON2)C=C1
Name
Quantity
30 mL
Type
reactant
Smiles
CO
Name
aq. solution
Quantity
6 mL
Type
reactant
Smiles
Name
Quantity
4.5 g
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
7.2 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
to stir at 25° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (200 mL×2)
EXTRACTION
Type
EXTRACTION
Details
The extractions
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The resulting product was redissolved in water
TEMPERATURE
Type
TEMPERATURE
Details
methanol (50 mL each), and cooled to 0° C
CUSTOM
Type
CUSTOM
Details
reaction within 15 minutes
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (100 mL×2)
EXTRACTION
Type
EXTRACTION
Details
The extractions
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to obtain the product which
CUSTOM
Type
CUSTOM
Details
was used in the next step without further purification

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
N=1ON=C2C1C=CC(=C2)CC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.